A Technical Guide to the Discovery and Isolation of Coagulanolide from Withania coagulans
A Technical Guide to the Discovery and Isolation of Coagulanolide from Withania coagulans
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery, isolation, and characterization of coagulanolide, a significant withanolide derived from the medicinal plant Withania coagulans. It includes detailed experimental protocols, quantitative data, and visual diagrams of workflows and biological pathways to serve as a practical resource for scientific and drug development applications.
Introduction: Withania coagulans and its Bioactive Withanolides
Withania coagulans (Dunal), a member of the Solanaceae family, is a small shrub with a rich history in traditional Ayurvedic medicine, where it is known as "Paneer Doda" or "Indian Rennet".[1] It is widely distributed in drier regions of India, Pakistan, Afghanistan, and Iran.[1][2][3] Traditionally, various parts of the plant, especially the fruits, have been used to treat a multitude of ailments including diabetes, liver disorders, inflammation, and nervous exhaustion.[2][4][5][6] The therapeutic properties of W. coagulans are largely attributed to a class of C-28 steroidal lactones known as withanolides.[2][7][8][9] These compounds are the plant's major bioactive constituents and have demonstrated a wide range of pharmacological activities, including antihyperglycemic, anti-inflammatory, immunomodulatory, hepatoprotective, and antitumor effects.[4][10][11]
Among the numerous withanolides isolated from this plant, coagulanolide represents a key discovery, contributing to the understanding of the plant's potent bioactivity. This guide focuses specifically on the scientific journey of its discovery and the technical methodologies required for its isolation.
Discovery of Coagulanolide
Coagulanolide was identified as a new withanolide isolated from the fruits of Withania coagulans.[12][13] Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR and mass spectrometry.[12][14] The chemical structure of coagulanolide was determined to be (17S,20S,22R)-14α,15α,17β,20β-tetrahydroxy-1-oxowitha-2,5,24-trienolide.[12][13] This discovery was significant as it expanded the known chemical diversity of withanolides and provided a novel molecular entity for further pharmacological investigation. Initial studies revealed that coagulanolide, along with other co-isolated withanolides, exhibited significant antihyperglycemic activity, providing scientific validation for the traditional use of W. coagulans in managing diabetes.[12][13]
Experimental Protocols: Isolation and Purification
The isolation of coagulanolide is a multi-step process involving extraction and chromatographic separation. The following protocol is a synthesized methodology based on established procedures for isolating withanolides from W. coagulans fruits.[6][11][12][15]
3.1 Plant Material and Extraction
-
Collection and Preparation : Gather fresh fruits of Withania coagulans. Air-dry the fruits in the shade to preserve the chemical integrity of the constituents. Once completely dried, pulverize the fruits into a coarse powder.
-
Solvent Extraction :
-
Macerate the powdered fruit material (e.g., 1 kg) in a suitable solvent, such as methanol or a methanol/chloroform mixture, at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.
-
Filter the extract to separate the solvent from the plant residue.
-
Repeat the extraction process with fresh solvent (typically 2-3 times) to ensure exhaustive extraction of the bioactive compounds.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.
-
3.2 Fractionation of the Crude Extract
-
Liquid-Liquid Partitioning : The crude extract can be subjected to solvent partitioning to separate compounds based on polarity. For instance, the extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.
-
Initial Chromatographic Separation : The biologically active fraction (often the chloroform or n-butanol fraction) is then subjected to column chromatography.
-
Stationary Phase : Silica gel (60-120 mesh) is commonly used.
-
Mobile Phase : A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
Collect fractions of a specific volume (e.g., 100 mL each) and monitor them using Thin Layer Chromatography (TLC). Pool fractions with similar TLC profiles.
-
3.3 Purification of Coagulanolide
-
Repeated Column Chromatography : The pooled fractions containing the target compound are further purified using repeated column chromatography. This may involve using different stationary phases like Sephadex LH-20 (for size exclusion) or polyamide.[15]
-
High-Performance Liquid Chromatography (HPLC) : Final purification is typically achieved using preparative or semi-preparative Reversed-Phase HPLC (RP-HPLC).[11][15]
-
Column : A C18 column is commonly used.
-
Mobile Phase : An isocratic or gradient system of methanol and water is often employed.
-
Detection : UV detection (e.g., at 223 nm) is used to monitor the elution of compounds.[11]
-
Collect the peak corresponding to coagulanolide and concentrate the solvent to obtain the pure compound.
-
3.4 Structural Elucidation The identity and structure of the isolated coagulanolide are confirmed using modern spectroscopic techniques, including:
-
Mass Spectrometry (MS) : To determine the molecular weight and formula.
-
Nuclear Magnetic Resonance (NMR) : 1H, 13C, DEPT, COSY, HMQC, and HMBC experiments to elucidate the complete chemical structure and stereochemistry.[12][14]
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy : To identify functional groups.[11]
Quantitative Data
The characterization of coagulanolide and related compounds involves precise quantitative measurements.
Table 1: ¹³C NMR Spectroscopic Data for Coagulanolide (in CDCl₃)
This table summarizes the carbon-13 NMR chemical shifts that are crucial for the structural identification of coagulanolide.[12]
| Carbon No. | Chemical Shift (δ) | Carbon Type (DEPT) |
| 1 | 204.5 | C=O |
| 2 | 128.3 | CH |
| 3 | 145.4 | CH |
| 4 | 33.7 | CH₂ |
| 5 | 121.2 | C |
| 6 | 151.5 | C |
| 7 | 33.4 | CH₂ |
| 8 | 34.4 | CH |
| 9 | 35.9 | CH |
| 10 | 53.7 | C |
| 11 | 23.2 | CH₂ |
| 12 | 24.9 | CH₂ |
| 13 | 53.7 | C |
| 14 | 82.6 | C-O |
| 15 | 74.3 | CH-O |
| 16 | 32.3 | CH₂ |
| 17 | 88.5 | C-O |
| 18 | 18.9 | CH₃ |
| 19 | 20.0 | CH₃ |
| 20 | 78.9 | C-O |
| 21 | 12.5 | CH₃ |
| 22 | 80.9 | CH-O |
| 23 | 47.6 | CH₂ |
| 24 | 125.2 | CH |
| 25 | 135.3 | C |
| 26 | 167.3 | C=O |
| 27 | 20.8 | CH₃ |
| 28 | 20.9 | CH₃ |
Table 2: Bioactivity of Withanolides from Withania coagulans
This table presents key bioactivity data for coagulanolide and other withanolides isolated from the plant, highlighting their therapeutic potential.
| Compound Name/Fraction | Bioactivity Assay | Result (IC₅₀ / Effect) | Reference |
| Coagulanolide (and co-isolates 1-3, 5) | Antihyperglycemic (post-sucrose load in diabetic rats) | Significant inhibition | [12][13] |
| Withacoagulin G | Nitric Oxide (NO) Production Inhibition (LPS-activated RAW 264.7 cells) | IC₅₀ = 3.1 µM | [10][14] |
| Withacoagulin H | Nitric Oxide (NO) Production Inhibition (LPS-activated RAW 264.7 cells) | IC₅₀ = 1.9 µM | [10][14] |
| Withanolides (1-9) | TNF-α-induced NF-κB Activation Inhibition | IC₅₀ range = 1.60 - 12.4 µM | [10] |
| 27-hydroxywithanolide I | α-Glucosidase Inhibition | IC₅₀ = 66.7 ± 3.6 µM | [6][11] |
Visualizations: Workflows and Pathways
Visual diagrams are essential for comprehending complex scientific processes. The following have been generated using Graphviz (DOT language) to illustrate the isolation workflow and a key biological pathway.
Caption: Experimental workflow for the isolation of coagulanolide.
Caption: Inhibition of TNF-α induced NF-κB pathway by withanolides.
References
- 1. phcogrev.com [phcogrev.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemistry and pharmacology of Withania coagulans: an Ayurvedic remedy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. Isolation of Antidiabetic Withanolides from Withania coagulans Dunal and Their In Vitro and In Silico Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. wjbphs.com [wjbphs.com]
- 10. Biologically active withanolides from Withania coagulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation of Antidiabetic Withanolides from Withania coagulans Dunal and Their In Vitro and In Silico Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Coagulanolide, a withanolide from Withania coagulans fruits and antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
